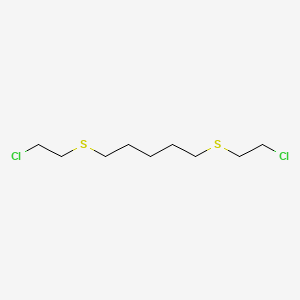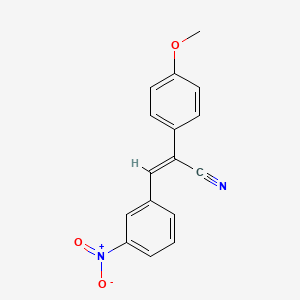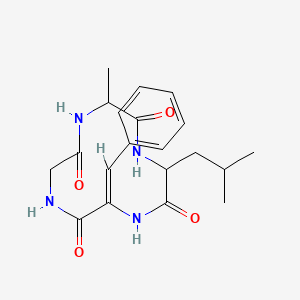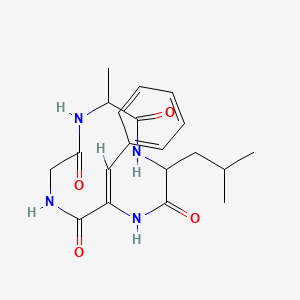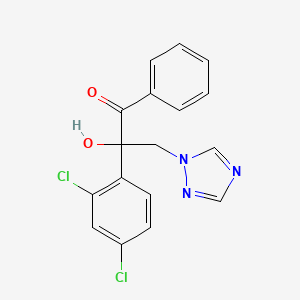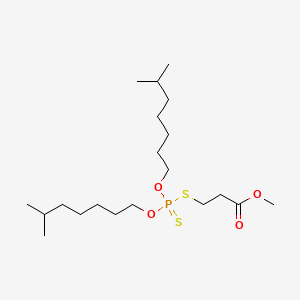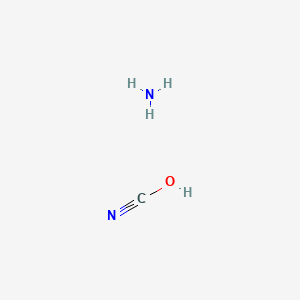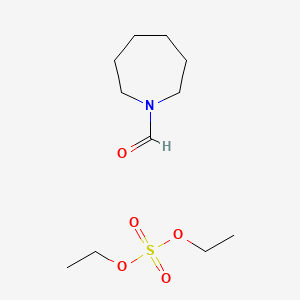
Tris(2-hydroxyethyl)ammonium ditetradecyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of tris(2-hydroxyethyl)ammonium ditetradecyl phosphate involves the reaction of tris(2-hydroxyethyl)amine with tetradecyl phosphate under controlled conditions. The reaction typically occurs in a solvent-free environment at moderate temperatures to ensure high purity and yield . Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Des Réactions Chimiques
Tris(2-hydroxyethyl)ammonium ditetradecyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Tris(2-hydroxyethyl)ammonium ditetradecyl phosphate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of tris(2-hydroxyethyl)ammonium ditetradecyl phosphate involves its interaction with molecular targets and pathways. The compound can disrupt hydrogen-bonding networks and interact with biopolymers, leading to various biological effects . Its unique structure allows it to participate in specific molecular interactions, making it a valuable tool in scientific research .
Comparaison Avec Des Composés Similaires
Tris(2-hydroxyethyl)ammonium ditetradecyl phosphate can be compared with other similar compounds, such as:
Tris(2-hydroxyethyl)ammonium dihexadecyl phosphate: Similar in structure but with different alkyl chain lengths.
Tris(2-hydroxyethyl)ammonium lactate: Used as a biodegradable catalyst in various reactions.
Tris(2-hydroxyethyl)ammonium hydrogen succinate: Known for its low toxicity and ability to disrupt hydrogen-bonding networks.
The uniqueness of this compound lies in its specific alkyl chain length and its ability to participate in a wide range of chemical and biological processes .
Propriétés
Numéro CAS |
66046-06-8 |
|---|---|
Formule moléculaire |
C34H74NO7P |
Poids moléculaire |
639.9 g/mol |
Nom IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;ditetradecyl hydrogen phosphate |
InChI |
InChI=1S/C28H59O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-33(29,30)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h3-28H2,1-2H3,(H,29,30);8-10H,1-6H2 |
Clé InChI |
OMCMSAKOUKZEDS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCC.C(CO)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



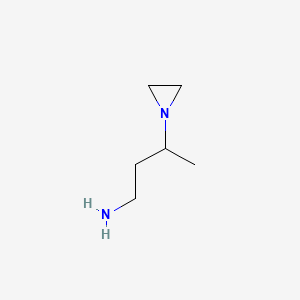
![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)

